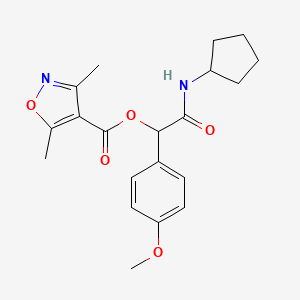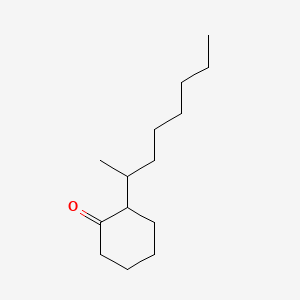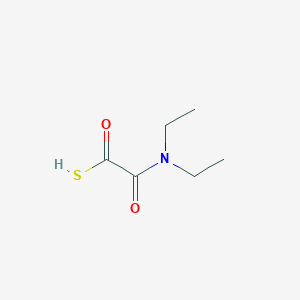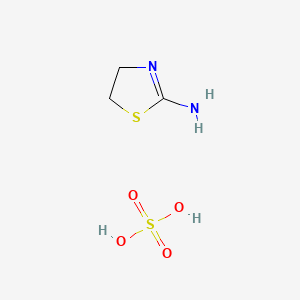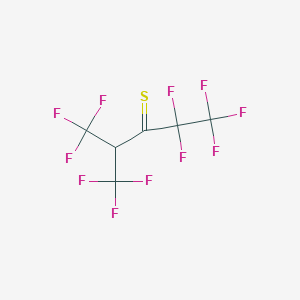
1,1,1,4,4,5,5,5-Octafluoro-2-trifluoromethylpentane-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,4,4,5,5,5-Octafluoro-2-trifluoromethylpentane-3-thione is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which contribute to its high stability and reactivity. It is used in various scientific research applications due to its distinctive chemical structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,4,4,5,5,5-Octafluoro-2-trifluoromethylpentane-3-thione typically involves the fluorination of precursor compounds. One common method includes the reaction of hexafluoropropylene oxide with sulfur-containing reagents under controlled conditions. The reaction is carried out in the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process is carefully monitored to maintain safety and efficiency. The final product is purified through distillation and other separation techniques to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1,4,4,5,5,5-Octafluoro-2-trifluoromethylpentane-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to thiol or sulfide derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,1,4,4,5,5,5-Octafluoro-2-trifluoromethylpentane-3-thione is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 1,1,1,4,4,5,5,5-Octafluoro-2-trifluoromethylpentane-3-thione involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the formation of strong bonds with target molecules, influencing their chemical behavior and reactivity. The pathways involved include nucleophilic attack on the thione group and subsequent transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,1,2,4,5,5,5-Octafluoro-2,4-bis(trifluoromethyl)pentan-3-one
- 3-Pentanol, 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)-, compd. with tetrahydrofuran (1:1)
- 1,1,1,2,4,5,5,5-Octafluoro-2,4-bis(trifluoromethyl)pentan-3-one
Uniqueness
1,1,1,4,4,5,5,5-Octafluoro-2-trifluoromethylpentane-3-thione stands out due to its specific arrangement of fluorine atoms and the presence of a thione group. This unique structure imparts distinct chemical properties, such as high reactivity and stability, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
79272-22-3 |
|---|---|
Molekularformel |
C6HF11S |
Molekulargewicht |
314.12 g/mol |
IUPAC-Name |
1,1,1,2,2,5,5,5-octafluoro-4-(trifluoromethyl)pentane-3-thione |
InChI |
InChI=1S/C6HF11S/c7-3(8,6(15,16)17)2(18)1(4(9,10)11)5(12,13)14/h1H |
InChI-Schlüssel |
YLVHPIBXZVWJSH-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=S)C(C(F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5,5-Trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B13798108.png)
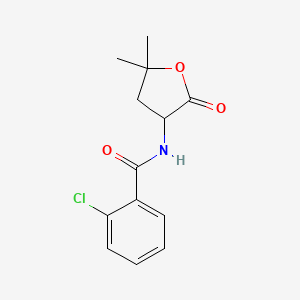
![Benzo[b]thiophene, 2-(hexylthio)-](/img/structure/B13798122.png)
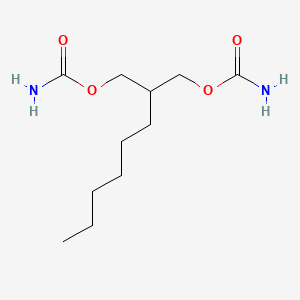
![2-[[4-Butyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B13798126.png)
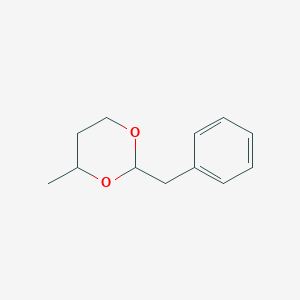
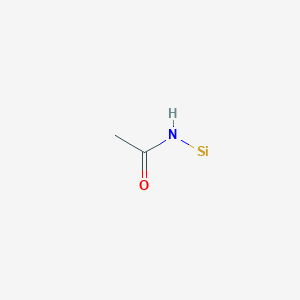
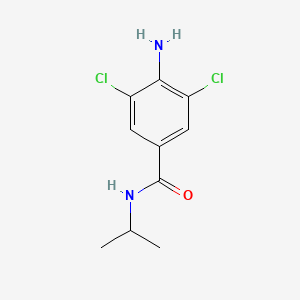
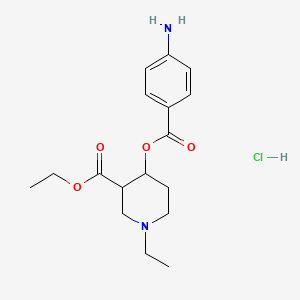
![3-chloro-N-[(2-chlorophenyl)methyl]-6-fluoro-N-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B13798151.png)
